Cas no 109047-45-2 (Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate)
Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate
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- Inchi: 1S/C9H8Cl2N4O2/c1-17-8(16)6-5-7(14-9(11)13-6)15(3-2-10)4-12-5/h4H,2-3H2,1H3
- InChI Key: YJEMVRREFGJDIA-UHFFFAOYSA-N
- SMILES: ClCCN1C=NC2=C(C(=O)OC)N=C(N=C12)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 294
- XLogP3: 1.7
- Topological Polar Surface Area: 69.9
Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM554338-1g |
Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate |
109047-45-2 | 97% | 1g |
$1906 | 2023-11-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116661-1g |
Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate |
109047-45-2 | 97% | 1g |
¥16013.00 | 2024-08-09 |
Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate
Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate (CAS No. 109047-45-2): A Comprehensive Overview
Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate (CAS No. 109047-45-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural and chemical properties, plays a pivotal role in the synthesis of various biologically active molecules. Its molecular structure, featuring a purine core with chloro and ethyl substituents, makes it a versatile intermediate in the creation of novel therapeutic agents.
The Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate molecule is of particular interest due to its potential applications in medicinal chemistry. The presence of chlorine atoms at the 2-position and the ethyl group at the 9-position of the purine ring enhances its reactivity, making it an attractive candidate for further functionalization. This reactivity is leveraged in the synthesis of nucleoside analogs, which are known for their broad spectrum of biological activities.
In recent years, there has been a surge in research focused on developing new treatments for various diseases, including cancer and infectious disorders. The Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate compound has been explored as a precursor in the synthesis of novel antiviral and anticancer agents. Its structural features allow for modifications that can target specific enzymes or receptors involved in disease pathways, offering a promising avenue for drug discovery.
One of the most compelling aspects of this compound is its role in the development of nucleoside analogs. These analogs mimic natural nucleosides but are designed to be more resistant to metabolic degradation, thereby increasing their therapeutic efficacy. The Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate structure provides a scaffold that can be modified to enhance binding affinity to biological targets, making it an invaluable tool in rational drug design.
The synthesis of Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of chlorine atoms and ethyl groups at specific positions on the purine ring necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve these modifications efficiently.
Recent advancements in computational chemistry have further enhanced the understanding of how structural modifications affect the biological activity of nucleoside analogs. Molecular modeling studies have been instrumental in predicting the binding modes of these compounds with their target enzymes and receptors. This has allowed researchers to design more effective derivatives of Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate, optimizing their therapeutic potential.
The pharmacological properties of derivatives derived from Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate have been extensively studied in preclinical models. These studies have revealed promising results in terms of antiviral and anticancer activity. For instance, certain analogs have demonstrated inhibitory effects on viral polymerases, making them potential candidates for treating viral infections. Similarly, derivatives targeting kinases and other enzymes involved in cancer cell proliferation have shown encouraging results in cell-based assays.
The development of novel drug candidates is a complex process that involves not only chemical synthesis but also rigorous testing for safety and efficacy. The use of Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate as an intermediate has streamlined this process by providing a reliable starting point for the synthesis of biologically active molecules. Its well-characterized reactivity allows for rapid screening and optimization of new drug candidates.
In conclusion, Methyl 2-chloro-9-(2-chloroethyl)-9H-purine-6-carboxylate (CAS No. 109047-45-2) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent precursor for synthesizing nucleoside analogs with diverse biological activities. As research continues to uncover new therapeutic applications, this compound will undoubtedly play a crucial role in the development of next-generation drugs.
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